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Compound of Interest

Compound Name: Iriomoteolide 1a

Cat. No.: B1256734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective

synthesis of key fragments of Iriomoteolide 1a, a potent cytotoxic macrolide. The information

is compiled from seminal works in the field to assist researchers in the chemical synthesis and

development of this complex natural product and its analogues.

Synthesis of the C1-C12 Fragment
The C1-C12 fragment is a crucial component of Iriomoteolide 1a. A highly stereocontrolled

synthesis has been developed, with key reactions including a Julia-Kocienski olefination to

establish the C6-C7 trans-olefin.[1]

Key Reactions and Stereocontrol
The synthesis of the C1-C12 fragment relies on several key stereoselective transformations:

Enzymatic Kinetic Resolution: A lipase-catalyzed kinetic resolution of a β-hydroxy amide is

employed to establish an early stereocenter.

Conjugate Addition: A highly regioselective and stereoselective conjugate addition of a

methylcuprate to an α,β-acetylenic ester is utilized.
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Julia-Kocienski Olefination: This reaction is pivotal for the stereoselective formation of the

C6-C7 trans-olefin.

Data Summary for C1-C12 Fragment Synthesis

Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereom
eric Ratio
(dr)

1

Julia-

Kocienski

Olefination

Sulfone 4,

Aldehyde 5,

KHMDS, THF

C1-C12

fragment (2)
71 N/A

2

Sakurai

Reaction

(Model)

Allyl silane 2,

Isobutylaldeh

yde, SnCl4,

Et3N,

CH2Cl2, -78

°C

Alcohol 23 43 1:1.5

3 Oxidation

Alcohol 23,

Dess-Martin

Periodinane

Ketone 24 85 N/A

Experimental Protocol: Julia-Kocienski Olefination for
C1-C12 Fragment
This protocol describes the coupling of sulfone 4 and aldehyde 5 to yield the C1-C12 fragment

2.[1]

Materials:

Sulfone 4

Aldehyde 5

Potassium bis(trimethylsilyl)amide (KHMDS)

Tetrahydrofuran (THF), anhydrous
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Procedure:

To a solution of sulfone 4 in anhydrous THF at -78 °C, add a solution of KHMDS in THF.

Stir the mixture at -78 °C for 30 minutes.

Add a solution of aldehyde 5 in anhydrous THF to the reaction mixture.

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature

and stir for an additional 2 hours.

Quench the reaction with saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the C1-C12

fragment 2.

Synthetic Pathway for C1-C12 Fragment

Sulfone 4

C1-C12 Fragment (2)

 KHMDS, THF

Aldehyde 5

Julia-Kocienski Olefination for C1-C12

Click to download full resolution via product page

Caption: Julia-Kocienski Olefination for C1-C12 fragment synthesis.

Synthesis of the C13-C23 Fragment
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The synthesis of the C13-C23 fragment has been achieved through a convergent strategy

involving an asymmetric conjugate addition and a Julia-Kocienski olefination.[2]

Key Reactions and Stereocontrol
Asymmetric Conjugate Addition: A CuI-Tol-BINAP-catalyzed asymmetric conjugate addition

of methylmagnesium bromide to an α,β-unsaturated ester is used for the stereoselective

introduction of the C29 methyl group.[2]

Julia-Kocienski Olefination: This reaction connects the C13-C15 and C16-C23 segments with

high E-selectivity for the C15-C16 double bond.[2]

Stereo-controlled Crotylation: A highly stereo-controlled crotylation reaction is employed to

establish the stereocenters at C18 and C19.

Data Summary for C13-C23 Fragment Synthesis

Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereom
eric Ratio
(dr)

1

Asymmetric

Conjugate

Addition

α,β-

unsaturated

ester,

MeMgBr, CuI,

Tol-BINAP

C29-

methylated

product

High >95:5

2

Julia-

Kocienski

Olefination

Aldehyde 5,

Sulfone 6

C13-C23

fragment (4)
Good

High E-

selectivity

Experimental Protocol: Asymmetric Conjugate Addition
for C13-C23 Fragment
This protocol describes the stereoselective introduction of the methyl group at C29.[2]

Materials:

α,β-unsaturated ester
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Methylmagnesium bromide (MeMgBr) in THF

Copper(I) iodide (CuI)

(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)

Tetrahydrofuran (THF), anhydrous

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve CuI and Tol-BINAP in anhydrous

THF.

Stir the solution at room temperature for 30 minutes.

Cool the mixture to -78 °C and add the α,β-unsaturated ester.

Slowly add the MeMgBr solution and stir the reaction mixture at -78 °C for 2 hours.

Quench the reaction with saturated aqueous ammonium chloride solution.

Allow the mixture to warm to room temperature and extract with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the residue by flash chromatography to yield the desired product.

Synthetic Pathway for C13-C23 Fragment

Aldehyde 5

C13-C23 Fragment (4)

 Julia-Kocienski Olefination

Sulfone 6

Convergent Synthesis of the C13-C23 Fragment
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Click to download full resolution via product page

Caption: Convergent Synthesis of the C13-C23 Fragment.

Synthesis of the C1-C6 Fragment
The C1-C6 fragment has been synthesized enantioselectively, often starting from a chiral pool

material or through an asymmetric reaction.[3][4]

Key Reactions and Stereocontrol
Evans anti-Aldol Reaction: A known Evans anti-aldol reaction is used to set the initial

stereochemistry.[4]

Hoveyda-Grubbs Cross Metathesis: This reaction is employed to install a terminal olefin.[4]

Enzymatic Kinetic Resolution: An alternative approach utilizes lipase PS-30 catalyzed kinetic

resolution of a racemic alcohol to provide the enantio-enriched starting material.[3]

Data Summary for C1-C6 Fragment Synthesis (Evans
Aldol Approach)

Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereom
eric Ratio
(dr)

1
Evans anti-

Aldol

Thioimide 23,

Cinnamaldeh

yde

Aldol Adduct Good High

2
Cross

Metathesis

Aldol Adduct,

Ethylene,

Hoveyda-

Grubbs

catalyst

Terminal

Olefin 24
N/A N/A

3

Methyl

Cuprate

Addition

Ynoate 26,

Me2CuLi
Enoate 27 N/A N/A
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Experimental Protocol: Evans anti-Aldol Reaction for
C1-C6 Fragment
This protocol outlines the initial stereocontrolled aldol reaction.[4]

Materials:

N-propionylthiazolidinethione 23

Cinnamaldehyde

Titanium(IV) chloride (TiCl4)

(-)-Sparteine

Dichloromethane (DCM), anhydrous

Procedure:

To a solution of N-propionylthiazolidinethione 23 in anhydrous DCM at -78 °C, add TiCl4.

Stir the mixture for 5 minutes, then add (-)-sparteine and stir for another 30 minutes.

Add cinnamaldehyde dropwise to the reaction mixture.

Stir at -78 °C for 4 hours.

Quench the reaction with a half-saturated aqueous solution of ammonium chloride.

Separate the layers and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by flash column chromatography.

Logical Workflow for C1-C6 Fragment Synthesis
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Thioimide 23 + Cinnamaldehyde

Evans anti-Aldol Reaction

Hoveyda-Grubbs Cross Metathesis

Protection & Auxiliary Cleavage

Corey-Fuchs Homologation

Methyl Cuprate Addition

C1-C6 Fragment

Workflow for C1-C6 Fragment Synthesis

Click to download full resolution via product page

Caption: Workflow for C1-C6 Fragment Synthesis.

Synthesis of the C7-C15 Fragment
The synthesis of the C7-C15 fragment has been accomplished using a diastereoselective ene

reaction as a key step.[3]

Key Reactions and Stereocontrol
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Diastereoselective Ene Reaction: A SnCl4-mediated ene reaction between aldehyde 7 and

olefin 8 provides the desired alcohol with good diastereoselectivity.[3]

Cu(I)-mediated Epoxide Opening: This reaction is used to generate a key olefin intermediate.

[3]

Data Summary for C7-C15 Fragment Synthesis

Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereom
eric Ratio
(dr)

1 Ene Reaction

Aldehyde 7,

Olefin 8,

SnCl4

Alcohol

product
76 8:1

Experimental Protocol: Diastereoselective Ene Reaction
for C7-C15 Fragment
This protocol details the key diastereoselective ene reaction.[3]

Materials:

Aldehyde 7

Olefin 8

Tin(IV) chloride (SnCl4)

Dichloromethane (DCM), anhydrous

Procedure:

To a solution of aldehyde 7 and olefin 8 in anhydrous DCM at -78 °C, add a solution of SnCl4

in DCM.

Stir the reaction mixture at -78 °C for 1 hour.
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Quench the reaction with saturated aqueous sodium bicarbonate solution.

Allow the mixture to warm to room temperature and extract with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by flash chromatography to afford the desired alcohol.

Signaling Pathway Analogy for C7-C15 Synthesis

Known Alcohol 10

Epoxide 14

 Multi-step

Olefin 8

 Cu(I)-mediated opening

Ene Adduct

 SnCl4

Aldehyde 7

C7-C15 Fragment

 Further steps

Synthetic Cascade for C7-C15 Fragment

Click to download full resolution via product page

Caption: Synthetic Cascade for C7-C15 Fragment.
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Synthesis of the C16-C23 Fragment
The C16-C23 fragment is typically synthesized using asymmetric crotylboration to install the

key stereocenters.[3][5]

Key Reactions and Stereocontrol
Brown Asymmetric Crotylboration: This powerful reaction is used to set the stereochemistry

at C18 and C19 with high diastereoselectivity.[5][6]

Data Summary for C16-C23 Fragment Synthesis

Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereom
eric Ratio
(dr)

1

Brown

Asymmetric

Crotylboratio

n

Aldehyde 15,

(+)-B-

methoxydiiso

pinocampheyl

borane, cis-2-

butene

syn-Alcohol N/A >10:1

2

Brown

Asymmetric

Crotylboratio

n

Aldehyde, (-)-

B-

methoxydiiso

pinocampheyl

borane,

trans-2-

butene

anti-Alcohol

16
N/A 10:1

Experimental Protocol: Brown Asymmetric
Crotylboration
This protocol describes the formation of the anti-alcohol 16.[5]

Materials:

Aldehyde 15
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(-)-B-methoxydiisopinocampheylborane

trans-2-butene

Tetrahydrofuran (THF), anhydrous

Sodium hydroxide (NaOH) solution

Hydrogen peroxide (H2O2, 30%)

Procedure:

To a solution of (-)-B-methoxydiisopinocampheylborane in anhydrous THF at -78 °C, add

trans-2-butene.

Stir the mixture for 30 minutes, then add a solution of aldehyde 15 in THF.

Continue stirring at -78 °C for 3 hours.

Quench the reaction by adding NaOH solution, followed by the slow addition of H2O2.

Allow the mixture to warm to room temperature and stir overnight.

Extract the mixture with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by flash chromatography.

Experimental Workflow for C16-C23 Fragment
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Acetaldehyde

Brown Asymmetric Crotylboration (syn)

Protection & Hydroboration-Oxidation

Swern Oxidation to Aldehyde 15

Brown Asymmetric Crotylboration (anti)

C16-C23 Precursor

Workflow for C16-C23 Fragment Synthesis
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Caption: Workflow for C16-C23 Fragment Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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